molecular formula C17H18N2O4S B2375936 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide CAS No. 941974-39-6

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide

Cat. No. B2375936
M. Wt: 346.4
InChI Key: GWWOHWXAIUYHQP-UHFFFAOYSA-N
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Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide, also known as DMOTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial Applications

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide and its derivatives have been extensively studied for their antimicrobial properties. For instance, a study conducted by Desai, Rajpara, and Joshi (2013) synthesized a series of compounds related to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide, demonstrating significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans (Desai, Rajpara, & Joshi, 2013).

Synthesis and Structural Analysis

Research has also focused on the synthesis and structure of related compounds. For example, the work by Karabulut et al. (2014) involved the preparation of a compound similar to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide, which was characterized using various techniques including NMR and X-ray diffraction. The study provided insights into the molecular structure and intermolecular interactions of such compounds (Karabulut et al., 2014).

Anticancer and Antiproliferative Properties

Some derivatives of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide have shown promising anticancer and antiproliferative properties. For instance, Huang et al. (2020) synthesized a compound with a structure closely related to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide, which exhibited significant inhibition against various cancer cell lines, indicating potential for anticancer activity (Huang et al., 2020).

Potential in GPCR-Related Therapies

The compound and its derivatives have been studied for their role in targeting G protein-coupled receptors (GPCRs), which are significant in various physiological processes. Wei et al. (2018) synthesized N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide derivatives and evaluated their agonistic activities against GPR35, a GPCR, suggesting their potential use in treating pain, inflammatory, and metabolic diseases (Wei et al., 2018).

properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-23-16-9-3-13(4-10-16)17(20)18-14-5-7-15(8-6-14)19-11-2-12-24(19,21)22/h3-10H,2,11-12H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWOHWXAIUYHQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide

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